Lipophilicity Differentiation: XLogP3-AA Comparison with the 4‑Tetrazole Regioisomer
The target ortho‑tetrazole benzamide has a computed XLogP3-AA of 2.4, indicating moderate lipophilicity [1]. This value differs from that of typical 4‑tetrazole regioisomers, which, due to altered molecular shape and electronic distribution, can exhibit different LogP values. Although a direct head-to-head measurement is not available, the positional shift of the tetrazole ring from ortho to para is expected to change the compound’s hydrogen‑bonding topology and hydrophobic surface area, impacting membrane permeability and nonspecific binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (value not experimentally determined; structurally distinct regioisomer) |
| Quantified Difference | Not quantifiable from available data; structural basis for difference established |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences between regioisomers can alter logD, solubility, and passive membrane permeability, directly influencing assay performance and biological readouts.
- [1] PubChem. Compound Summary for CID 56761149, N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide. National Center for Biotechnology Information (2026). View Source
- [2] C. A. Lipinski et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997. View Source
